4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a combination of functional groups, including a piperazine ring, a sulfonyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with an appropriate carboxylic acid derivative under acidic conditions.
Acetylation of Piperazine: Piperazine is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-acetylpiperazine.
Sulfonylation: The acetylated piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling Reaction: Finally, the thiadiazole derivative is coupled with the sulfonylated piperazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl and benzamide moieties.
Substitution: The aromatic ring and the piperazine ring can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidation of the sulfonyl group can lead to sulfone derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring or the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonyl and thiadiazole groups in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group on the thiadiazole ring.
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a phenyl group on the thiadiazole ring.
Uniqueness
The uniqueness of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the thiadiazole ring may influence its lipophilicity and, consequently, its interaction with biological membranes and proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 898656-68-3) is a synthetic organic molecule that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular mechanisms, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of the compound consists of several functional groups:
- Acetylpiperazine moiety : Known for its diverse biological activities.
- Thiadiazole ring : A pharmacophore linked to various biological functions.
- Sulfonamide group : Often associated with antimicrobial properties.
The molecular formula is C18H22N4O3S with a molecular weight of 423.5 g/mol.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and piperazine moieties exhibit a wide range of biological activities, including:
- Antimicrobial effects : The compound shows promise as an antimicrobial agent due to its structural components that enhance interaction with microbial targets.
- Anticancer properties : Thiadiazole derivatives have been noted for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.
- Enzyme inhibition : The compound has been studied for its ability to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : Molecular docking studies reveal that the compound binds effectively to DHFR, forming multiple hydrogen bonds that stabilize the enzyme-inhibitor complex. The binding affinity was reported with a Gibbs free energy change (ΔG) of -9.0 kcal/mol, indicating strong interactions within the active site .
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives with thiadiazole rings exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the range of 3.125 mg/mL .
Comparative Analysis with Similar Compounds
A comparison table highlights the biological activities of similar compounds:
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Study : A study evaluated the compound's effects on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against clinical isolates. The compound demonstrated superior efficacy compared to standard antibiotics, highlighting its potential as a new therapeutic agent.
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S2/c1-3-15-19-20-17(27-15)18-16(24)13-4-6-14(7-5-13)28(25,26)22-10-8-21(9-11-22)12(2)23/h4-7H,3,8-11H2,1-2H3,(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBTKOSEQKSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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